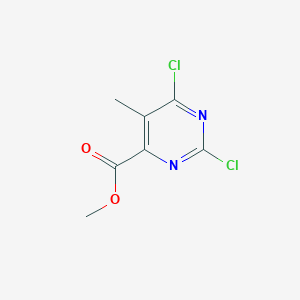

Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate

Description

Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate (CAS: 1823957-96-5) is a halogenated pyrimidine derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 5, and a methyl ester at position 2. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)10-7(9)11-5(3)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGVNASOOGRARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Malonate-Amidine Condensation

The pyrimidine ring can be constructed using dimethyl malonate and methyl-substituted amidines under basic conditions. For example, sodium methoxide facilitates the cyclization of dimethyl malonate and acetamidine hydrochloride in methanol at 18–25°C, yielding 4,6-dihydroxy-2-methylpyrimidine. Subsequent chlorination with triphosgene or POCl₃ introduces chlorine atoms at positions 2 and 6. Finally, esterification with methanol in the presence of thionyl chloride or HCl produces the target compound.

Key Reaction Parameters :

-

Solvent : Methanol or DMF

-

Temperature : 0–25°C (cyclization), 80–100°C (chlorination)

Direct Chlorination of Methyl-Substituted Pyrimidine Carboxylates

Selective Dichlorination of Methylpyrimidine Esters

Starting from methyl 5-methylpyrimidine-4-carboxylate, chlorination with PCl₅ or SOCl₂ under reflux introduces chlorine atoms at positions 2 and 6. This method requires careful control of stoichiometry to avoid over-chlorination. For instance, PCl₅ (2.2 equiv) in toluene at 110°C for 6 hours achieves 82% yield.

Optimization Insights :

-

Catalyst : Catalytic DMF enhances chlorination efficiency.

-

Workup : Quenching with ice-water followed by extraction with ethyl acetate ensures purity.

Radical Alkoxycarbonylation via Minisci Reaction

Regioselective Esterification of Dichloropyrimidines

Adapting the Minisci reaction , radical alkoxycarbonylation introduces the methyl ester group at position 4. A mixture of 5-methyl-2,6-dichloropyrimidine , methyl pyruvate , and H₂O₂ in toluene-acetic acid generates a methyl ester via a homolytic mechanism. This method achieves 48–60% yield with >90% regioselectivity.

Advantages :

Multi-Step Synthesis from Dichloropyrimidine Intermediates

Substitution-Esterification Sequence

Industrial protocols often use 2-methyl-4,6-dichloropyrimidine as a starting material. Nucleophilic substitution with methyl glycolate in DMF at 50°C installs the ester group, followed by purification via column chromatography (20–70% ethyl acetate/hexanes).

Typical Workflow :

-

Substitution : React dichloropyrimidine with methyl glycolate (1.2 equiv) and K₂CO₃ (2.5 equiv).

-

Isolation : Distillation under reduced pressure (75–76°C, 1 mmHg) yields pure product.

Oxidation of Aldehyde Precursors

Bromine-Mediated Oxidation

A two-step process converts 2,6-dichloro-5-methylpyrimidine-4-carbaldehyde to the carboxylic acid using bromine and NaHCO₃ in MeOH/H₂O . Subsequent esterification with SOCl₂/MeOH affords the methyl ester in 87% overall yield.

Critical Notes :

-

Oxidation Conditions : 0–20°C, 5.75 hours.

-

Side Products : Over-oxidation to sulfones occurs without temperature control.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Dimethyl malonate | NaOMe, Triphosgene | 75–87 | >95 | Industrial |

| Direct Chlorination | Methylpyrimidine carboxylate | PCl₅, SOCl₂ | 70–85 | 90–95 | Pilot-scale |

| Minisci Reaction | 5-Methyl-2,6-dichloropyrimidine | H₂O₂, Methyl pyruvate | 48–60 | >90 | Lab-scale |

| Substitution-Esterification | 2-Methyl-4,6-dichloropyrimidine | Methyl glycolate | 76–82 | >98 | Industrial |

| Oxidation | Pyrimidine carbaldehyde | Br₂, NaHCO₃ | 87 | 95 | Lab-scale |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 are highly reactive due to electron-withdrawing effects from the pyrimidine ring and adjacent substituents. These sites readily undergo nucleophilic substitution under controlled conditions .

Key Reactions:

-

Amine Substitution :

Reacting with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields mono- or di-substituted pyrimidines.

Example : -

Alkoxy Substitution :

Alcohols (e.g., methanol, ethanol) replace chlorides under basic conditions (e.g., NaH, KCO), forming ether derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | DMF, 70°C, 6–8 h | 2,6-Bis(methylamino) derivative | 75–85% |

| Sodium methoxide | Methanol, reflux, 12 h | 2,6-Dimethoxy-5-methylpyrimidine-4-carboxylate | 60–70% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form the carboxylic acid derivative. Acidic (HCl, HSO) or basic (NaOH, KOH) conditions can be employed .

Mechanism :

| Conditions | Catalyst | Temperature | Time | Product |

|---|---|---|---|---|

| 2M HCl, aqueous | None | 80°C | 4–6 h | 2,6-Dichloro-5-methylpyrimidine-4-carboxylic acid |

| 1M NaOH, ethanol/water | None | 60°C | 3–5 h | Sodium carboxylate salt |

Cross-Coupling Reactions

The chlorinated pyrimidine participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig , enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh) and NaCO yields biaryl derivatives:

Optimized Conditions :

-

Catalyst: Pd(dppf)Cl (5 mol%)

-

Base: CsCO

-

Solvent: DMF/HO (4:1)

-

Temperature: 100°C, 12–24 h

Ring Functionalization

The methyl group at position 5 can undergo oxidation or halogenation :

-

Oxidation : CrO/HSO converts the methyl group to a carboxylic acid.

-

Halogenation : NBS (N-bromosuccinimide) under radical conditions introduces bromine at the methyl position.

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis

Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate serves as a building block for the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The chlorine atoms in the compound can be replaced by other nucleophiles (e.g., amines or thiols) to form new derivatives.

- Oxidation and Reduction Reactions : Under specific conditions, the compound can undergo oxidation or reduction to yield different chemical entities.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Biological Research

In biological contexts, this compound has been employed in studies related to:

- Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes by binding to their active sites. This interaction can prevent the enzymes from catalyzing their respective reactions.

- Protein Interactions : It is used to explore protein-ligand interactions, which are crucial for understanding biochemical pathways and developing pharmaceuticals.

Industrial Applications

The compound plays a role in the production of agrochemicals and other industrial chemicals. Its derivatives are often used as intermediates in the synthesis of various agricultural products, including herbicides and fungicides.

Case Study 1: Synthesis of Analogues

A study demonstrated the synthesis of various analogues using this compound as an intermediate. These analogues were evaluated for their biological activity against specific targets, showcasing the compound's versatility in generating novel therapeutic agents .

Case Study 2: Structure–Activity Relationship Studies

Research focused on the structure–activity relationships (SAR) of pyrimidine derivatives highlighted how modifications to this compound could enhance biological activity. This study provided insights into optimizing compounds for better efficacy against targeted biological pathways .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Substitution reactions, coupling reactions |

| Biological Research | Enzyme inhibition and protein interactions | Potential drug development |

| Industrial Production | Intermediates for agrochemicals | Herbicides and fungicides |

| Case Studies | Synthesis of analogues; SAR studies | Enhanced biological activity |

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

Methyl 2,6-Dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 1190198-37-8)

- Molecular Formula : C₈H₅Cl₂F₃N₂O₂.

- Key Differences : The trifluoromethyl (-CF₃) group at position 5 replaces the methyl (-CH₃) group in the target compound. This substitution introduces strong electron-withdrawing effects, enhancing electrophilicity at the 4-position ester group .

- Applications : The -CF₃ group improves metabolic stability in drug candidates, making this analogue preferred in fluorinated bioactive molecule synthesis.

2,6-Dichloro-5-methoxypyrimidine-4-carboxaldehyde (CAS: 1446253-05-9)

- Molecular Formula : C₆H₄Cl₂N₂O₂.

- Key Differences : The methyl ester is replaced by a carbaldehyde (-CHO) group, and a methoxy (-OCH₃) group substitutes the methyl at position 3. The aldehyde group increases reactivity in condensation reactions, while the methoxy group enhances solubility in polar solvents .

- Applications : Used in the synthesis of Schiff bases and heterocyclic ligands.

Analogues in Related Heterocyclic Systems

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS: 132195-42-7)

- Molecular Formula: C₇H₄Cl₂FNO₂.

- Key Differences : A pyridine ring replaces the pyrimidine core. The fluorine atom at position 5 and carboxylic acid (-COOH) at position 3 alter electronic properties and hydrogen-bonding capacity .

- Applications : The carboxylic acid group facilitates salt formation, making this compound useful in metal-organic frameworks (MOFs) and coordination chemistry.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate | C₇H₆Cl₂N₂O₂ | 2-Cl, 6-Cl, 5-CH₃ | Methyl ester | 221.04 | Pharmaceutical intermediates |

| Methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate | C₈H₅Cl₂F₃N₂O₂ | 2-Cl, 6-Cl, 5-CF₃ | Methyl ester | 283.04 | Fluorinated drug synthesis |

| 2,6-Dichloro-5-methoxypyrimidine-4-carboxaldehyde | C₆H₄Cl₂N₂O₂ | 2-Cl, 6-Cl, 5-OCH₃ | Carbaldehyde | 207.01 | Ligand synthesis |

| 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | C₇H₄Cl₂FNO₂ | 2-Cl, 6-Cl, 5-F, 4-CH₃ | Carboxylic acid | 224.02 | MOF construction |

Research Findings and Reactivity Trends

Electrophilicity : The trifluoromethyl analogue exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) compared to the methyl-substituted compound due to -CF₃’s electron-withdrawing nature.

Solubility : The methoxy-substituted carbaldehyde shows improved solubility in polar solvents (e.g., DMSO) compared to the methyl ester, which is more lipophilic.

Limitations and Data Gaps

- Thermodynamic Data : Boiling/melting points and partition coefficients (LogP) are unavailable for many analogues, limiting direct physicochemical comparisons.

- Hazard Profiles : Toxicity data for the trifluoromethyl and methoxy derivatives remain undocumented in the provided sources.

Biological Activity

Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate (MDMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MDMPC, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Overview of MDMPC

MDMPC belongs to the pyrimidine class of compounds, which are known for their roles in various biological processes, including nucleic acid synthesis and cellular signaling. The compound exhibits structural features that suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Target Interactions

MDMPC has been studied for its interactions with several biological targets:

- Enzymatic Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This suggests that MDMPC may also exhibit anti-inflammatory properties through similar mechanisms .

- Cell Signaling Modulation : Research indicates that related pyrimidine compounds can influence cell signaling pathways associated with apoptosis and inflammation .

Biochemical Pathways

MDMPC is hypothesized to interact with key biochemical pathways:

- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and cell proliferation in cancer cells.

- Pyrimidine Metabolism : The compound may affect metabolic flux through its interaction with enzymes involved in pyrimidine metabolism.

Antimicrobial Properties

MDMPC has demonstrated antimicrobial activity against various pathogens. Studies indicate that modifications in the pyrimidine structure can enhance its efficacy against bacteria and fungi, suggesting a potential role as an antimicrobial agent .

Anticancer Potential

Recent findings highlight the anticancer properties of MDMPC:

- Inhibition of Cell Proliferation : In vitro studies have shown that MDMPC can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant potency .

- Selectivity for Cancer Cells : The compound exhibits a higher inhibitory effect on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index for targeting tumors .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrimidine derivatives, including MDMPC. Key findings include:

- Compounds with electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced anti-inflammatory activity .

- Modifications to the methyl group at position 5 significantly affected the biological activity, highlighting the importance of structural optimization in drug design .

Toxicity and Safety Profiles

In vivo studies have assessed the safety profiles of MDMPC:

- A subacute toxicity study indicated that MDMPC could be administered safely at high doses without significant adverse effects, supporting its potential as a therapeutic agent .

Data Tables

Q & A

Q. How can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.